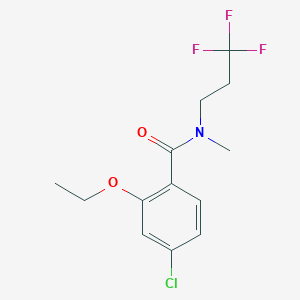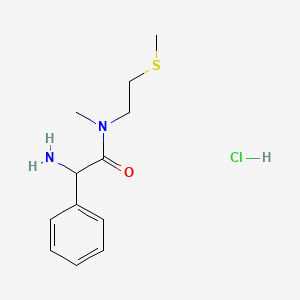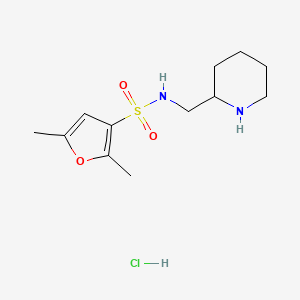
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFPB and is widely used in biochemical and physiological studies.
作用机制
TFPB selectively inhibits the activity of PIM kinases by binding to a specific pocket in the kinase domain. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting downstream signaling pathways that promote cell growth and survival. The anti-inflammatory and anti-fibrotic effects of TFPB are thought to be mediated through its ability to inhibit the activity of other kinases involved in these processes.
Biochemical and Physiological Effects:
Inhibition of PIM kinases by TFPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth in preclinical models. TFPB has also been shown to reduce inflammation and fibrosis in animal models of chronic inflammatory and fibrotic diseases. However, the effects of TFPB on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
One advantage of using TFPB in lab experiments is its specificity for PIM kinases, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, TFPB is a relatively new compound and its effects on normal cells and tissues are not well characterized. Additionally, TFPB has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
Future research on 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide should focus on further elucidating its mechanism of action and its effects on normal cells and tissues. Additionally, the development of more soluble analogs of TFPB could improve its usefulness in certain experimental settings. Finally, the potential clinical applications of TFPB for the treatment of cancer and chronic inflammatory and fibrotic diseases should be further explored.
合成方法
The synthesis of 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the reduction of the resulting ethyl ester using sodium borohydride. The final step involves the reaction of the resulting amine with 3,3,3-trifluoropropylisocyanate in the presence of a base to yield the desired product.
科学研究应用
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is widely used in scientific research for its ability to selectively inhibit the activity of a specific type of protein kinase called PIM kinases. These kinases are involved in the regulation of cell growth and survival, making them attractive targets for the development of cancer therapeutics. TFPB has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of chronic inflammatory and fibrotic diseases.
属性
IUPAC Name |
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-3-20-11-8-9(14)4-5-10(11)12(19)18(2)7-6-13(15,16)17/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIODFKSYMKPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)N(C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)

![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)